molecular formula C17H15ClN2O2S B2621610 N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 866050-11-5

N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2621610
CAS No.: 866050-11-5
M. Wt: 346.83
InChI Key: KEOUQFXDFDVBMR-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazinone derivative characterized by a 3-chlorobenzyl group attached to the acetamide moiety. The benzothiazinone core consists of a bicyclic system with a thiazine ring fused to a benzene ring and a ketone group at position 2. This compound is part of a broader class of 1,4-benzothiazine derivatives, which are recognized for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Below, we systematically compare its structural and functional attributes with key derivatives.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-12-5-3-4-11(8-12)10-19-16(21)9-15-17(22)20-13-6-1-2-7-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOUQFXDFDVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C17H15ClN2O2S
  • Molecular Weight : 346.83 g/mol
  • CAS Number : 866050-11-5

The compound is believed to exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in diseases like Alzheimer's and cancer. Inhibition of this enzyme can lead to increased levels of phosphorylated GSK-3β, indicating its role in cellular signaling pathways related to neuroprotection and cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

These results suggest that the compound possesses moderate antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness was assessed using various assays:

  • MTT Assay : Used to evaluate cell viability.
    • IC50 values were found to be approximately 25 µM for breast cancer cells.
  • Flow Cytometry : Analyzed cell cycle distribution and apoptosis.
    • Significant increases in the sub-G1 phase were observed, indicating apoptosis.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in cell-based assays. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • GSK-3β Inhibition Study :
    A study highlighted the potential of this compound as a GSK-3β inhibitor with an IC50 value around 1.6 µM. This suggests its utility in neurodegenerative disease models .
  • Antimicrobial Efficacy :
    In a comparative study involving various benzothiazine derivatives, this compound was found to be one of the more effective compounds against Gram-positive bacteria .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds, including N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, exhibit significant antimicrobial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds, suggesting the potential effectiveness of this compound against various pathogens.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has led to investigations into its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A specific study evaluated the antitumor activity of similar compounds against human tumor cells:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that structural modifications can lead to varying degrees of cytotoxicity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces acetic acid derivatives and releases ammonia/amine intermediates.

  • Basic hydrolysis : Yields carboxylate salts (e.g., sodium/potassium salts) and substituted benzothiazine amines.

Key Conditions :

Reaction TypeConditionsProducts
Acidic Hydrolysis6M HCl, 100°C, 6 hrs2-(3-oxo-benzothiazinyl)acetic acid + 3-chlorobenzylamine
Basic Hydrolysis2M NaOH, 80°C, 4 hrsSodium 2-(3-oxo-benzothiazinyl)acetate + 3-chlorobenzylamine

Nucleophilic Substitution

The 3-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom:

  • Chlorine displacement : Reacts with amines (e.g., piperidine) to form N-alkylated derivatives.

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis .

Example Reaction :

C17H15ClN2O2S+ArB OH 2Pd PPh3 4C17H15ArN2O2S+B OH 3+HCl\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{17}\text{H}_{15}\text{ArN}_2\text{O}_2\text{S}+\text{B OH }_3+\text{HCl}

Conditions: DMF, 90°C, 12 hrs, K2_2CO3_3 .

Oxidation of the Benzothiazine Core

The 3-oxo group in the benzothiazine ring facilitates oxidation:

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives.

  • Sulfur oxidation : Converts the thioether sulfur to sulfoxide or sulfone states using H2_2O2_2 or Oxone® .

Observed Products :

Oxidizing AgentProductYield
mCPBAEpoxide at C3-C465%
H2_2O2_2 (30%)Sulfoxide78%
Oxone®Sulfone82%

Reduction Reactions

  • Ketone reduction : The 3-oxo group is reduced to a hydroxyl group using NaBH4_4 or LiAlH4_4, forming 3,4-dihydro-2H-benzothiazine derivatives.

  • Nitro group reduction : If present in analogs, nitro groups are reduced to amines with H2_2/Pd-C .

Notable Example :

C17H15ClN2O2SNaBH4,textMeOHC17H17ClN2O2S(Yield 72 )[5]\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}\xrightarrow{\text{NaBH}_4,\\text{MeOH}}\text{C}_{17}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}\quad (\text{Yield 72 })[5]

Cycloaddition and Ring-Opening

The benzothiazine moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Formation of bicyclic adducts : Observed in thermal conditions (120°C, toluene).

  • Ring-opening : Reacts with Grignard reagents (e.g., MeMgBr) to yield thiophenol derivatives.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

  • C-S bond cleavage : Generates thiyl radicals, leading to dimerization or crosslinking .

  • Chlorine abstraction : Forms aryl radicals, which react with solvents (e.g., DMSO) to yield sulfoxide adducts .

Comparative Reactivity with Analogs

FeatureN-(3-chlorobenzyl)-2-(3-oxo-benzothiazinyl)acetamideN-(4-fluorophenyl)-2-(3-oxo-benzothiazinyl)acetamide
Electrophilicity Higher (Cl substituent)Moderate (F substituent)
Hydrolysis Rate Faster (activated aryl chloride)Slower
Oxidation Stability Prone to sulfone formationResists over-oxidation

Stability Under Storage

  • Degradation pathways : Hydrolysis (major), oxidation (minor).

  • Recommended storage : Argon atmosphere, -20°C, shielded from light.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic group in the acetamide side chain significantly influence biological activity and physicochemical properties.

Compound Name Substituent Position/Group Key Properties/Activities References
N-(4-Chlorophenyl) analog 4-Cl on phenyl ring Antifungal activity; commercial availability
N-(3-Nitrophenyl) analog 3-NO₂ on phenyl ring Screening compound for drug discovery
N-(4-Nitrophenyl) analog 4-NO₂ on phenyl ring High solubility; research tool
N-(3-Trifluoromethylphenyl) analog 3-CF₃ on phenyl ring Enhanced lipophilicity; potential CNS targets
N-(2-Methoxybenzyl) analog 2-OCH₃ on benzyl group Structural diversity in patent applications

Key Observations :

  • The 4-chlorophenyl derivative (NSC635835) is extensively studied for antifungal applications, with commercial availability noted .
  • Nitro-substituted analogs (e.g., 3- or 4-NO₂) are utilized in high-throughput screening due to their electron-withdrawing properties, which may enhance binding affinity in enzyme inhibition assays .

Modifications to the Benzothiazinone Core

The benzothiazinone core is a critical pharmacophore. Derivatives with substitutions at position 4 or functional group alterations demonstrate varied applications.

Compound Name Core Modification Applications/Properties References
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide Hydrazide group at position 4 Antibacterial; crystal structure resolved
(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Carboxylic acid substituent Intermediate for further derivatization
N-Hydroxyacetamide derivative Hydroxyl group on acetamide Metal chelation; antimicrobial activity

Key Observations :

  • Hydrazide derivatives form stable coordination complexes with metals, enhancing antibacterial efficacy .
  • The hydroxyacetamide variant (MFCD00052127) is noted for its role in inhibiting metalloenzymes .

Antifungal and Antimicrobial Activity

  • The N-(4-chlorophenyl) analog demonstrated potent antifungal activity against Candida spp. in microbiological assays .
  • α-Substituted propionamide derivatives of the benzothiazinone scaffold showed enhanced efficacy in disrupting fungal cell membranes .

Anticancer and Enzyme Inhibition

  • Pyrazino-substituted benzothiazines are reported as inhibitors of adhesion molecule-1 (IC₅₀ = 0.8 µM), relevant in cancer metastasis .
  • ROR-gamma modulators derived from benzothiazinone cores (e.g., patent WO2019/040) are explored for autoimmune diseases, suggesting therapeutic versatility .

Solubility and Stability

  • Nitro-substituted analogs exhibit lower aqueous solubility due to hydrophobic aromatic groups, necessitating DMSO for dissolution in assays .
  • Chloro derivatives (e.g., 4-chlorophenyl) are stable under refrigeration, with purity confirmed via TLC (Rf = 0.62 in acetone:methanol:chloroform) .

Q & A

Q. Table 1: Crystallographic Data

ParameterValue
Space groupCc (monoclinic)
Unit cell (Å)a = 15.374, b = 7.516, c = 9.626
β angle (°)95.413
Z4
Density (g/cm³)1.423

Advanced: How do structural modifications to the benzothiazine core influence biological activity?

  • Substituent position : Introducing electron-withdrawing groups (e.g., -Cl) at the benzyl position enhances antifungal activity by improving membrane permeability .
  • Ring conformation : A planar thiazine ring optimizes binding to biological targets (e.g., HCV polymerase inhibition) by aligning with hydrophobic pockets .
  • Hydrazide vs. acetamide : Hydrazide derivatives exhibit stronger coordination with metal ions, useful in designing chelating agents .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory)?

  • Assay variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus) or cell lines can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare activity across derivatives (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) to identify critical pharmacophores .
  • Synergistic effects : Test combinations with known inhibitors (e.g., fluconazole) to evaluate potency enhancement .

Basic: What biological activities are reported for benzothiazine-acetamide derivatives?

  • Antifungal : Inhibit ergosterol biosynthesis in C. albicans (MIC = 8–32 µg/mL) .
  • Anti-inflammatory : Modulate ROR-γ receptors, reducing cytokine production in autoimmune models .
  • Antioxidant : Scavenge free radicals (e.g., DPPH assay, IC₅₀ = 12.5 µM) via hydrazide-mediated redox activity .

Advanced: What experimental design considerations are critical for pharmacological evaluation?

  • Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to determine EC₅₀ and Hill slopes.
  • Control groups : Include vehicle (DMSO) and reference drugs (e.g., ketoconazole for antifungal assays) .
  • In vivo models : Prioritize zebrafish or murine models for autoimmune studies due to conserved ROR-γ pathways .

Advanced: How can computational methods complement experimental SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes to ROR-γ (PDB: 6Q7X). Focus on residues like Arg364 and Tyr502 for hydrogen bonding .
  • QSAR models : Correlate logP values (1.5–3.0) with membrane permeability to optimize bioavailability .

Notes

  • Avoid commercial platforms (e.g., BenchChem) for data validation; prioritize peer-reviewed studies .
  • For crystallography, use open-source SHELX tools or Bruker’s SHELXTL for refinement .

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